molecular formula C17H12N2O3 B14501952 7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one CAS No. 63378-51-8

7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B14501952
CAS No.: 63378-51-8
M. Wt: 292.29 g/mol
InChI Key: SPZKCNLJDCHSQI-UHFFFAOYSA-N
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Description

7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes an amino group, a benzoxazole moiety, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Benzopyran Core: The benzoxazole intermediate is then coupled with a benzopyran derivative. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Amino Group: The final step involves the introduction of the amino group at the 7th position of the benzopyran ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group and other functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its fluorescent properties enable it to act as a probe for monitoring biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-3-(5-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one: shares structural similarities with other benzopyran derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole moiety enhances its stability and fluorescence, making it a valuable tool in both chemical and biological research.

Properties

CAS No.

63378-51-8

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

7-amino-3-(5-methyl-1,3-benzoxazol-2-yl)chromen-2-one

InChI

InChI=1S/C17H12N2O3/c1-9-2-5-14-13(6-9)19-16(21-14)12-7-10-3-4-11(18)8-15(10)22-17(12)20/h2-8H,18H2,1H3

InChI Key

SPZKCNLJDCHSQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C(C=C4)N)OC3=O

Origin of Product

United States

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